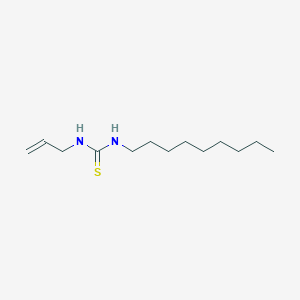
N-Nonyl-N'-prop-2-en-1-ylthiourea
Description
N-Nonyl-N'-prop-2-en-1-ylthiourea (C₁₃H₂₅N₂S, molecular weight ≈ 253.4 g/mol) is a thiourea derivative featuring a nonyl (C₉H₁₉) group on one nitrogen and an allyl (CH₂CHCH₂) group on the other. Thioureas (R¹NHCSNR²R³) are versatile compounds with applications in coordination chemistry, pharmaceuticals, and materials science.
Properties
CAS No. |
62552-05-0 |
|---|---|
Molecular Formula |
C13H26N2S |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
1-nonyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C13H26N2S/c1-3-5-6-7-8-9-10-12-15-13(16)14-11-4-2/h4H,2-3,5-12H2,1H3,(H2,14,15,16) |
InChI Key |
IMFLMKNFAFVQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nonyl-N’-prop-2-en-1-ylthiourea typically involves the reaction of nonylamine with allyl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Nonyl-N’-prop-2-en-1-ylthiourea can be achieved through a continuous flow process. This involves the use of automated reactors where nonylamine and allyl isothiocyanate are continuously fed into the reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the production time.
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-prop-2-en-1-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Nonyl-N’-prop-2-en-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the production of polymers and as a stabilizer in the formulation of certain products.
Mechanism of Action
The mechanism of action of N-Nonyl-N’-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the thiourea group can interact with biological molecules, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Substituents (R¹, R²) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-Nonyl-N'-prop-2-en-1-ylthiourea | C₉H₁₉, CH₂CHCH₂ | C₁₃H₂₅N₂S | ~253.4 | High lipophilicity, allyl reactivity |
| N,N-Diprop-2-en-1-ylthiourea | CH₂CHCH₂, CH₂CHCH₂ | C₇H₁₂N₂S | 156.25 | Symmetrical, diallyl substitution |
| Allylthiourea (Thiosinamin) | H, CH₂CHCH₂ | C₄H₈N₂S | 116.18 | Simple structure, antifungal uses |
| N-Benzoyl-N′-4-cyanophenylthiourea | Benzoyl, 4-cyanophenyl | C₁₅H₁₁N₃OS | 289.33 | Aromatic, redox-active groups |
| N-Allyl-N'-(4-chlorophenyl)thiourea | CH₂CHCH₂, 4-Cl-C₆H₄ | C₁₀H₁₁ClN₂S | 226.73 | Halogen-substituted, pesticidal uses |
Structural and Crystallographic Analysis
- Hydrogen Bonding: Pyridyl thioureas () form intramolecular N–H⋯N bonds, stabilizing trans-cis conformations. The nonyl chain in the target compound may disrupt such interactions, leading to different crystal packing .
- Resonance Effects: Thioureas with electron-withdrawing groups (e.g., benzoyl, ) exhibit partial double-bond character in C–S and C–N bonds due to resonance. The allyl group in N-Nonyl-N'-allylthiourea may induce similar resonance, albeit less pronounced .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


